molecular formula C18H23N5O4S B11487922 methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11487922
M. Wt: 405.5 g/mol
InChI Key: XYFRJPCNHIBNRZ-UHFFFAOYSA-N
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Description

METHYL 4-[2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound with a molecular formula of C15H20N2O4. This compound is notable for its unique structure, which includes a morpholine ring, a triazole ring, and a benzoate ester group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methyl-5-[(morpholin-4-yl)methyl]-4H-1,2,4-triazole with a suitable acylating agent to form the corresponding acetamido derivative. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products

Scientific Research Applications

METHYL 4-[2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is utilized in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound’s triazole ring is known to bind to certain enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The morpholine ring also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(morpholin-4-yl)methyl]benzoate
  • Methyl 4-{[2-(morpholin-2-yl)acetamido]methyl}benzoate
  • Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

Uniqueness

METHYL 4-[2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE stands out due to its combination of a triazole ring and a morpholine ring, which imparts unique chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H23N5O4S/c1-22-15(11-23-7-9-27-10-8-23)20-21-18(22)28-12-16(24)19-14-5-3-13(4-6-14)17(25)26-2/h3-6H,7-12H2,1-2H3,(H,19,24)

InChI Key

XYFRJPCNHIBNRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CN3CCOCC3

Origin of Product

United States

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